![molecular formula C8H9N3O2 B14490491 (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine CAS No. 64263-60-1](/img/structure/B14490491.png)
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring attached to a glycine moiety through an imine linkage, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine typically involves the condensation of pyridine-4-carbaldehyde with glycine. This reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce (Z)-N-[Amino(pyridin-4-yl)methyl]glycine.
Scientific Research Applications
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine linkage and pyridine ring allow the compound to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[Amino(pyridin-4-yl)methylidene]glycine: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Pyridine-4-carbaldehyde: A precursor in the synthesis of (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine.
Glycine derivatives: Other compounds where glycine is modified with different functional groups.
Uniqueness
This compound is unique due to its specific (Z)-configuration, which can influence its binding affinity and specificity towards molecular targets. This configuration may result in distinct biological activities compared to its (E)-isomer or other related compounds.
Properties
CAS No. |
64263-60-1 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-[[amino(pyridin-4-yl)methylidene]amino]acetic acid |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-5-7(12)13)6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,11)(H,12,13) |
InChI Key |
TXDMMXRBAMKTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


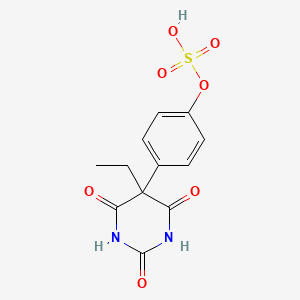

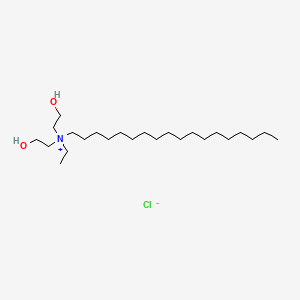
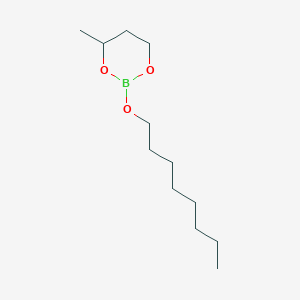
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
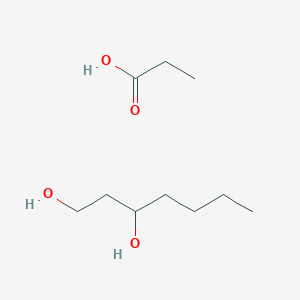

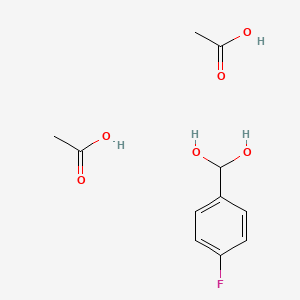

![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
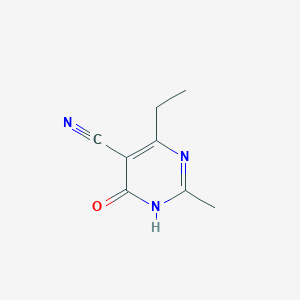
![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)

